molecular formula C18H17N3O5S2 B2359677 4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921541-81-3

4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2359677
CAS No.: 921541-81-3
M. Wt: 419.47
InChI Key: QAMUIJQPBGYGFE-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide features a pyridazine core substituted with a methylsulfonyl group at the 6-position, linked to a phenyl ring bearing a methoxybenzenesulfonamide moiety. Sulfonamide derivatives are widely studied for their biological activities, particularly as enzyme inhibitors (e.g., COX-2) and antimicrobial agents .

Properties

IUPAC Name

4-methoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-26-15-7-9-16(10-8-15)28(24,25)21-14-5-3-13(4-6-14)17-11-12-18(20-19-17)27(2,22)23/h3-12,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMUIJQPBGYGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring One common method involves the reaction of appropriate starting materials under controlled conditions to form the pyridazine coreIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that sulfonamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific enzymes related to tumor growth.

  • Mechanism of Action : The compound has been shown to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, making it a target for cancer therapy. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in annexin V-FITC staining indicating enhanced apoptosis rates compared to controls .

Enzyme Inhibition

The compound exhibits inhibitory effects on several key enzymes, including:

  • Carbonic Anhydrases : It has shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over other isoforms like CA II . This selectivity is crucial for reducing side effects in therapeutic applications.
  • Acetylcholinesterase and Butyrylcholinesterase : Similar compounds with sulfonamide structures have been reported to inhibit these enzymes, which are relevant in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Antimicrobial Properties

Sulfonamide derivatives have historically been known for their antibacterial properties. The compound may also possess antimicrobial activity due to its structural similarities with other known antimicrobial agents.

Case Study 1: Anticancer Evaluation

A study evaluated various benzenesulfonamide derivatives for their anticancer properties. Among them, the compound demonstrated significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The results indicated that the mechanism involved both direct cytotoxicity and modulation of apoptotic pathways .

Case Study 2: Enzyme Inhibition Profile

A detailed analysis was conducted on the enzyme inhibition capabilities of sulfonamide derivatives similar to this compound. The findings revealed that compounds with similar structural features could effectively inhibit acetylcholinesterase and showed promise for further development as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The pyridazine ring and methoxy group also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between the target compound and its analogs:

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or Application) Reference
4-Methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide Pyridazine 6-Methylsulfonyl, 4-methoxybenzenesulfonamide Not explicitly reported (inferred enzyme inhibition)
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives Imidazo[2,1-b]thiazole 4-Methylsulfonylphenyl COX-2 inhibition (IC₅₀ = 1.2–1.4 μM)
N-(4-Methoxyphenyl)benzenesulfonamide Benzene 4-Methoxyphenylsulfonamide Antimicrobial (structural analog)
4-Methoxy-N-(4-((4-(trifluoromethyl)phenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide Naphthalene Trifluoromethylphenyl, methoxybenzenesulfonamide Nrf2 activation (preclinical study)
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide Pyridazine Azepan-1-yl, dimethylbenzenesulfonamide Not reported (structural analog)

Analysis of Substituent Effects

Pyridazine vs. Imidazo[2,1-b]thiazole Core
  • The target compound’s pyridazine core (vs. imidazothiazole in ) introduces distinct electronic and steric properties. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme pockets, while imidazothiazole’s fused ring system could improve planarity and π-π stacking.
  • Methylsulfonyl Group : Present in both the target compound and imidazothiazole analogs, this group is critical for COX-2 inhibition due to its strong electron-withdrawing effects, which mimic the sulfonamide moiety in COX-2 selective drugs like Celecoxib .
Methoxybenzenesulfonamide vs. Trifluoromethylphenylsulfonamide
  • The methoxy group in the target compound increases hydrophilicity compared to the trifluoromethyl group in the naphthalene-based analog . The latter’s lipophilicity may enhance membrane permeability but reduce aqueous solubility.
Azepan-1-yl vs. Methylsulfonyl on Pyridazine

Research Findings and Implications

Enzyme Inhibition Potential

  • The imidazothiazole analogs (IC₅₀ = 1.2–1.4 μM for COX-2) suggest that the methylsulfonylphenyl moiety is a key pharmacophore.

Solubility and Bioavailability

  • The pyridazine ring in the target compound may reduce solubility compared to simpler benzenesulfonamides (e.g., ). However, the methylsulfonyl group could mitigate this by forming hydrogen bonds with solvent or enzyme residues .

Structural Insights from Crystallography

  • Crystal structures of simpler sulfonamides (e.g., ) reveal hydrogen-bonding networks involving sulfonamide oxygen atoms, which are critical for stability and activity. Computational modeling (using tools like SHELX or Mercury ) could predict similar interactions for the target compound.

Biological Activity

4-Methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative with potential biological activity, particularly in the field of medicinal chemistry. This compound exhibits significant interest due to its structural features, which may contribute to its pharmacological properties. In this article, we will explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20N4O6S\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{6}\text{S}
  • Molecular Weight : 428.47 g/mol
  • CAS Number : 13010-46-3

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 – 62.5 μM
Enterococcus faecalis62.5 – 125 μM

These results suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has shown promise as an anticancer agent, particularly through dual-target mechanisms affecting STAT3 and tubulin. A study highlighted that:

  • IC50 values for inhibiting STAT3 phosphorylation were around 6.84 μM.
  • It competitively binds to the colchicine site on tubulin with an IC50 of 0.83 μM.

In vivo studies demonstrated that this compound could inhibit over 80% of tumor growth in xenograft models, indicating its potential as an effective therapeutic agent against certain cancers .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    A study conducted on several sulfonamide derivatives revealed that modifications in the pyridazine ring significantly influenced antibacterial activity. The presence of the methylsulfonyl group enhanced the overall efficacy against Gram-positive bacteria .
  • Anticancer Mechanism Exploration :
    Research focusing on the dual-targeting mechanism of similar compounds demonstrated that simultaneous inhibition of STAT3 and tubulin can lead to synergistic effects in cancer treatment, providing a rationale for further exploration of this compound in oncology .

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